molecular formula C22H23BrN4O3 B10898884 {5-[(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)methyl]furan-2-yl}[4-(phenylcarbonyl)piperazin-1-yl]methanone

{5-[(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)methyl]furan-2-yl}[4-(phenylcarbonyl)piperazin-1-yl]methanone

Cat. No.: B10898884
M. Wt: 471.3 g/mol
InChI Key: VHNREHBHONURQK-UHFFFAOYSA-N
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Description

{5-[(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)methyl]furan-2-yl}[4-(phenylcarbonyl)piperazin-1-yl]methanone is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a combination of pyrazole, furan, and piperazine moieties, which contribute to its diverse chemical reactivity and biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of {5-[(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)methyl]furan-2-yl}[4-(phenylcarbonyl)piperazin-1-yl]methanone typically involves multi-step organic reactions. The process begins with the preparation of the pyrazole and furan intermediates, followed by their coupling under specific conditions to form the final compound. Common reagents used in these reactions include brominating agents, coupling catalysts, and various solvents to facilitate the reactions.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow synthesis and the use of advanced catalytic systems can be employed to scale up the production while maintaining efficiency and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

{5-[(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)methyl]furan-2-yl}[4-(phenylcarbonyl)piperazin-1-yl]methanone undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.

    Substitution: The bromine atom in the pyrazole ring can be substituted with other nucleophiles through nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium azide for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired outcomes.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield furan oxides, while substitution reactions can produce various substituted pyrazole derivatives.

Scientific Research Applications

Chemistry

In chemistry, {5-[(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)methyl]furan-2-yl}[4-(phenylcarbonyl)piperazin-1-yl]methanone is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel compounds.

Biology

Biologically, this compound has potential applications in drug discovery and development. Its structural features make it a candidate for targeting specific biological pathways and receptors, which can lead to the development of new therapeutic agents.

Medicine

In medicine, this compound is being investigated for its potential pharmacological properties. Studies are focused on its efficacy in treating various diseases and conditions, particularly those involving inflammation and cancer.

Industry

Industrially, this compound can be used in the development of new materials and chemical processes. Its reactivity and stability make it suitable for applications in polymer synthesis and other industrial chemical reactions.

Mechanism of Action

The mechanism of action of {5-[(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)methyl]furan-2-yl}[4-(phenylcarbonyl)piperazin-1-yl]methanone involves its interaction with specific molecular targets and pathways. The compound can bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets {5-[(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)methyl]furan-2-yl}[4-(phenylcarbonyl)piperazin-1-yl]methanone apart from similar compounds is its unique combination of functional groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C22H23BrN4O3

Molecular Weight

471.3 g/mol

IUPAC Name

[4-[5-[(4-bromo-3,5-dimethylpyrazol-1-yl)methyl]furan-2-carbonyl]piperazin-1-yl]-phenylmethanone

InChI

InChI=1S/C22H23BrN4O3/c1-15-20(23)16(2)27(24-15)14-18-8-9-19(30-18)22(29)26-12-10-25(11-13-26)21(28)17-6-4-3-5-7-17/h3-9H,10-14H2,1-2H3

InChI Key

VHNREHBHONURQK-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=NN1CC2=CC=C(O2)C(=O)N3CCN(CC3)C(=O)C4=CC=CC=C4)C)Br

Origin of Product

United States

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